Nystatin A2

Polyene Macrolide Structure-Activity Relationship Nystatin Component

Nystatin A2 (CAS 65086-32-0) is the C10-deoxy component of the nystatin complex, essential for precise impurity profiling, HPLC/LC-MS method validation, and structure-activity relationship studies. Unlike generic nystatin mixtures, this single-component reference standard provides unmatched specificity for regulatory compliance and batch-to-batch consistency testing. Procure as a high-purity analytical standard for critical pharmaceutical R&D applications.

Molecular Formula C47H75NO16
Molecular Weight 910.1 g/mol
CAS No. 65086-32-0
Cat. No. B3329963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNystatin A2
CAS65086-32-0
Molecular FormulaC47H75NO16
Molecular Weight910.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C47H75NO16/c1-28-18-15-13-11-9-7-5-6-8-10-12-14-16-21-36(63-46-44(57)41(48)43(56)31(4)62-46)25-38-40(45(58)59)37(53)27-47(60,64-38)26-33(50)20-17-19-32(49)22-34(51)23-35(52)24-39(54)61-30(3)29(2)42(28)55/h5-6,8,10-16,18,21,28-38,40-44,46,49-53,55-57,60H,7,9,17,19-20,22-27,48H2,1-4H3,(H,58,59)/b6-5+,10-8+,13-11+,14-12+,18-15+,21-16+/t28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
InChIKeyRALQCAVZSAUESR-XTEMEEEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nystatin A2 (CAS 65086-32-0): Polyene Macrolide Component for Antifungal Research & Analytical Reference


Nystatin A2 (CAS 65086-32-0) is a tetraene macrolide antibiotic that constitutes one of the three primary biologically active components of the nystatin complex, alongside Nystatin A1 and A3 [1]. It is a fermentation-derived polyene produced by Streptomyces noursei [2]. This compound functions by binding to ergosterol in fungal cell membranes, leading to pore formation and subsequent cell death [3]. Its distinct chemical identity and role within the nystatin complex make it essential for precise analytical and research applications where differentiation from the broader nystatin mixture is critical.

Why Nystatin A2 Cannot Be Interchanged with Nystatin A1, A3, or the Nystatin Complex


The nystatin complex is a heterogeneous mixture whose precise composition can vary depending on the fermentation and manufacturing processes [1]. Consequently, substituting the complex or a single component like Nystatin A1 for Nystatin A2 is scientifically unsound due to structural and functional distinctions. Nystatin A2 is specifically characterized as a C10-deoxy derivative, a key structural variation from Nystatin A1 that can influence its physicochemical and biological properties [2]. Therefore, for applications demanding exact molecular identity—such as impurity profiling, quantitative analytical method development, or mechanistic studies of structure-activity relationships—Nystatin A2 offers irreplaceable specificity that a generic nystatin reference standard cannot provide .

Quantitative Evidence for Nystatin A2 Differentiation: Comparative Data Guide


Structural Differentiation: Nystatin A2 is a C10-Deoxy Analog of Nystatin A1

Nystatin A2 is structurally distinguished from Nystatin A1 by the absence of a hydroxyl group at the C10 position of the macrolactone ring, a modification that defines it as a C10-deoxy derivative [1]. In contrast, Nystatin A1 contains a hydroxyl group at this position, which is a key point of chemical differentiation within the nystatin complex [1].

Polyene Macrolide Structure-Activity Relationship Nystatin Component

Potency as a Component of the Nystatin Complex: In Vitro Antifungal Activity

As a constituent of the active nystatin complex, Nystatin A2 contributes to the overall antifungal effect. Studies on the nystatin complex report a median Minimum Inhibitory Concentration (MIC24) of 1 μg/mL (range: <0.5–2 μg/mL) against clinical isolates of Candida albicans [1]. For comparison, the same study reported a median MIC24 of 0.2 μg/mL (range: <0.003–>2 μg/mL) for amphotericin B against C. albicans [1]. While these data are for the nystatin complex, they establish the baseline potency profile for the class.

Antifungal Susceptibility Candida Minimum Inhibitory Concentration

Critical Role in Analytical Method Development and Impurity Profiling

Nystatin A2 is a key related substance in the nystatin complex and is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications . Its presence is critical for impurity profiling, requiring monitoring by robust analytical methods such as HPLC with UV detection, LC-MS, and NMR for structural confirmation . The use of a well-characterized Nystatin A2 standard, which can be traced to pharmacopeial standards (USP or EP), ensures the accuracy and reproducibility of quantitative assays, a capability that generic nystatin standards cannot provide [1].

Analytical Chemistry Pharmaceutical Quality Control Reference Standard

Post-Antifungal Effect (PAFE) as Part of the Nystatin Complex

The post-antifungal effect (PAFE) is the suppression of fungal growth that persists after limited exposure to an antifungal agent. A study on the nystatin complex reported that the mean duration of the PAFE varied significantly among different Candida species, with the longest effect observed for C. parapsilosis (15.17 h) and the shortest for C. albicans (6.85 h) [1]. The comparator in this study is the baseline growth rate of drug-free control cultures, demonstrating the nystatin complex's ability to induce a persistent growth-inhibitory effect [1].

Pharmacodynamics Candida Post-Antifungal Effect

Primary Research and Industrial Application Scenarios for Nystatin A2


Analytical Method Development and Validation for Nystatin Quality Control

Procure Nystatin A2 as a high-purity reference standard for developing and validating HPLC, LC-MS, or NMR methods to detect and quantify this specific component in nystatin active pharmaceutical ingredients (APIs) and finished dosage forms. This is crucial for meeting regulatory requirements for impurity profiling and ensuring batch-to-batch consistency in pharmaceutical manufacturing .

Impurity Profiling and Stability Studies of Nystatin Formulations

Utilize Nystatin A2 as a marker compound to monitor degradation pathways and stability in nystatin-based drug products. By tracking the formation or change in concentration of Nystatin A2 under various stress conditions (e.g., heat, light, pH), researchers can establish product shelf-life and develop more stable formulations .

Structure-Activity Relationship (SAR) Studies in Polyene Macrolides

Employ purified Nystatin A2 in comparative biological assays to elucidate the impact of the C10-deoxy modification on antifungal potency, spectrum of activity, and hemolytic toxicity relative to Nystatin A1 and other polyene analogs. This research can inform the rational design of next-generation antifungal agents with improved therapeutic indices [1].

Reference Standard for Pharmacopeial Compliance

Use Nystatin A2 as a secondary reference standard that can be traced to primary pharmacopeial standards (e.g., USP or EP) for the routine quality control testing of nystatin raw materials and commercial products, ensuring accuracy and reliability in quantitative analytical procedures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nystatin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.